molecular formula C5H6N2O B13684812 N-cyanocyclopropanecarboxamide

N-cyanocyclopropanecarboxamide

Cat. No.: B13684812
M. Wt: 110.11 g/mol
InChI Key: RQIAYLLGYGPVOH-UHFFFAOYSA-N
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Description

N-cyanocyclopropanecarboxamide is a chemical compound with the molecular formula C5H6N2O It is a derivative of cyclopropanecarboxamide, where a cyano group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyanocyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with cyanamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Another method involves the direct treatment of cyclopropanecarboxamide with a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyanocyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-cyanocyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

    N-cyanoacetamide: Similar in structure but with different reactivity and applications.

    N-cyanocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-cyanocyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a cyano group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyanocyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-7-5(8)4-1-2-4/h4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIAYLLGYGPVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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